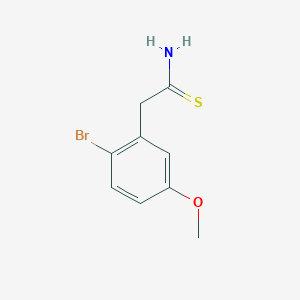

2-(2-Bromo-5-methoxyphenyl)ethanethioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)ethanethioamide |

InChI |

InChI=1S/C9H10BrNOS/c1-12-7-2-3-8(10)6(4-7)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |

InChI Key |

GTLTVLZFYWYMAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 5 Methoxyphenyl Ethanethioamide

Retrosynthetic Analysis and Strategic Disconnections for Compound Construction

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-(2-bromo-5-methoxyphenyl)ethanethioamide, two primary strategic disconnections are considered:

C=S Bond Formation : The most direct disconnection involves the conversion of a carbonyl group to a thiocarbonyl. This identifies the precursor molecule as 2-(2-bromo-5-methoxyphenyl)acetamide . This approach relies on well-established thionation reactions.

C-N Bond Formation : An alternative disconnection targets the carbon-nitrogen bond of the thioamide. This pathway could theoretically involve the reaction of an activated thioacetic acid derivative with ammonia (B1221849). However, the most common and practical application of this type of disconnection leads back to a nitrile. The addition of a sulfur source to 2-(2-bromo-5-methoxyphenyl)acetonitrile (B1330944) is a key strategy that falls under this logic.

Further disconnection of the carbon-carbon bond between the side chain and the aromatic ring points to precursors such as a 2-bromo-5-methoxybenzyl halide (for building the side chain via cyanation or other C-C bond-forming reactions) or the parent 2-bromo-5-methoxy-toluene . The final disconnection involves the introduction of the bromine atom onto a methoxy-substituted phenyl ring, highlighting the importance of regioselective electrophilic aromatic substitution.

These disconnections reveal that the synthesis hinges on two main challenges: the regioselective construction of the substituted aromatic ring and the efficient formation of the ethanethioamide side chain.

Conventional Synthetic Routes for Thioamide Formation

Several established methods can be employed to construct the thioamide functional group. These routes typically start from precursors like amides or nitriles, which are synthesized from the corresponding carboxylic acid, 2-(2-bromo-5-methoxyphenyl)acetic acid.

Thionation of Precursor Amides (e.g., utilizing Lawesson's Reagent or Phosphorus Pentasulfide)

One of the most reliable methods for synthesizing thioamides is the thionation of their corresponding amide analogues. nih.govchemrxiv.org The required precursor, 2-(2-bromo-5-methoxyphenyl)acetamide, can be prepared from 2-(2-bromo-5-methoxyphenyl)acetic acid by first converting the acid to its acyl chloride (using thionyl chloride or oxalyl chloride) and then reacting it with ammonia.

Once the precursor amide is obtained, it can be converted to the target thioamide using a thionating agent.

Lawesson's Reagent (LR) : This organosulfur compound is a mild and effective reagent for converting carbonyls, including amides, into thiocarbonyls. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous, non-protic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.govbeilstein-journals.org The primary advantage of LR is its high selectivity and the often clean reaction profiles it provides. nih.gov

Phosphorus Pentasulfide (P₄S₁₀) : A more traditional and cost-effective reagent, P₄S₁₀ is also widely used for thionation. chemrxiv.orgorganic-chemistry.org Reactions often require higher temperatures and can sometimes lead to more byproducts compared to Lawesson's Reagent. Pyridine is frequently used as a solvent or co-solvent to facilitate the reaction.

Table 1: Comparison of Thionation Reagents for Amide Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent | Toluene or THF, reflux | Mild, selective, high yields wikipedia.org | Higher cost, phosphorus byproducts can complicate purification beilstein-journals.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Xylene, reflux | Low cost, powerful thionating agent | Harsh conditions, potential for side reactions, moisture sensitive |

Reaction of Nitriles with Sulfide (B99878) Sources (e.g., Sodium Sulfide)

An alternative and highly effective route involves the addition of a sulfide source to a nitrile precursor. The required intermediate, 2-(2-bromo-5-methoxyphenyl)acetonitrile , is a known compound. cymitquimica.comchemicalbook.com This nitrile can be synthesized from 2-bromo-5-methoxybenzyl bromide via nucleophilic substitution with sodium cyanide.

The conversion of the nitrile to the primary thioamide is typically achieved by reacting it with hydrogen sulfide (H₂S) or an inorganic sulfide salt. sci-hub.ru

Hydrogen Sulfide (H₂S) : The direct addition of H₂S gas to a solution of the nitrile, often in the presence of a basic catalyst like ammonia or an amine in a solvent such as ethanol (B145695) or pyridine, yields the thioamide. sci-hub.ru

Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S) : Using sulfide salts offers a more convenient alternative to handling gaseous H₂S. mdpi.com The reaction is generally performed in a polar solvent like dimethylformamide (DMF) or ethanol. organic-chemistry.orgnih.gov

Table 2: Common Sulfide Sources for Nitrile to Thioamide Conversion

| Sulfide Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Ethanol/Pyridine, amine catalyst | Direct and effective | Toxic, foul-smelling gas requiring special handling |

| Sodium Hydrosulfide (NaSH) | DMF or Ethanol, room temp. to mild heat | Solid reagent, easier to handle than H₂S mdpi.com | Can release H₂S upon acidification |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solvent | Inexpensive, readily available organic-chemistry.org | Often requires phase-transfer catalysts or specific conditions for good yields |

Condensation Reactions Involving Acyl Chlorides or Activated Esters

While less common for the synthesis of primary thioamides, it is plausible to form the target compound through condensation pathways. This would involve activating the precursor, 2-(2-bromo-5-methoxyphenyl)acetic acid, typically by converting it to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. rsc.org The subsequent reaction of this highly reactive acyl chloride with a sulfur nucleophile, such as ammonium (B1175870) thiocyanate (B1210189) or by bubbling hydrogen sulfide through the reaction mixture in the presence of a base, could potentially yield the thioamide. However, this route is often less efficient than the thionation of a pre-formed amide.

Synthesis via Aryl Halide Functionalization and Coupling Strategies

The successful synthesis of the target molecule relies heavily on the ability to construct the 2-bromo-5-methoxyphenyl scaffold with the side chain at the correct position. This requires a careful strategy involving electrophilic aromatic substitution.

Strategies for Incorporating the Bromine Atom on the Methoxyphenyl Ring

The key challenge in synthesizing the aromatic core is achieving the desired 1,2,4-substitution pattern (numbering based on the side chain at position 1). The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group, while the acetic acid or acetonitrile (B52724) side chain (-CH₂COOH or -CH₂CN) is a weakly activating, ortho, para-directing group.

A logical starting material would be 3-methoxyphenylacetic acid . In this molecule, the methoxy group is at position 3 and the side chain is at position 1.

The -CH₂COOH group directs incoming electrophiles (like Br⁺) to positions 2, 4, and 6.

The -OCH₃ group directs incoming electrophiles to positions 2, 4, and 6 relative to itself (which correspond to positions 2, 4, and 4 relative to the side chain).

The position ortho to the side chain and also ortho to the methoxy group (C2) is sterically hindered but electronically activated by both groups. The position para to the side chain (C4) is also activated by the methoxy group. The position ortho to the side chain (C6) is meta to the methoxy group and thus less activated. Therefore, bromination is expected to occur primarily at the C2 and C4 positions. Controlling the regioselectivity to favor the desired 2-bromo isomer can be achieved by carefully selecting the brominating agent and reaction conditions. nih.govmdpi.comnsf.gov For instance, using bromine in acetic acid is a common method for the regioselective bromination of activated aromatic rings. nih.gov

An alternative approach involves starting with a pre-brominated precursor, such as 2-bromo-5-methoxyaniline , which can be converted to the target structure through a Sandmeyer reaction to introduce a cyano group, followed by elaboration of the side chain.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Suzuki, Heck, Sonogashira type)

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the core structure.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. For the target molecule, a Suzuki reaction could introduce various aryl or heteroaryl substituents at the 2-position of the phenyl ring. researchgate.netresearchgate.net The choice of ligand, such as BrettPhos or RuPhos, can be critical for achieving high yields and broad substrate scope, even with functionalized coupling partners. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct method for C-C bond formation. thieme-connect.de This would allow for the introduction of vinyl groups onto the phenyl ring of the target compound. Reaction conditions, including the choice of palladium catalyst, base, and solvent, would need to be optimized to ensure high selectivity and yield.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netresearchgate.netnih.gov This method is highly efficient for forming C(sp²)-C(sp) bonds, enabling the synthesis of aryl-alkyne derivatives of this compound. These derivatives can serve as valuable intermediates for further synthetic transformations.

The table below outlines hypothetical examples of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure (Example) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Phenyl-5-methoxyphenyl)ethanethioamide |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Styryl-5-methoxyphenyl)ethanethioamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-(Phenylethynyl)-5-methoxyphenyl)ethanethioamide |

Nucleophilic Aromatic Substitution Approaches for Aryl Derivatization

Nucleophilic aromatic substitution (SNA) is another potential strategy for modifying the aryl bromide position. In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. However, for SNA to proceed efficiently, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the ring is not strongly activated. The methoxy group is electron-donating, and the ethanethioamide group has only a modest electronic influence. Therefore, traditional SNA reactions with common nucleophiles would likely require harsh conditions (high temperatures and pressures) and may result in low yields. The use of highly reactive nucleophiles or specialized catalytic systems might be necessary to achieve efficient substitution. Studies on similar, but more activated systems, like nitrothiophenes, show that the choice of solvent can significantly affect reaction rates, with ionic liquids sometimes providing a more favorable environment than conventional solvents. nih.gov

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and utilize more environmentally benign materials.

Application of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. mdpi.com By using microwave irradiation, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and purities. jchps.comsemanticscholar.org This method can be applied to both the initial synthesis of the thioamide and its subsequent derivatization via cross-coupling reactions. semanticscholar.org The rapid heating provided by microwaves can overcome activation barriers more efficiently than conventional heating, reducing the formation of byproducts. acs.org

The following table compares typical reaction parameters for a Suzuki coupling reaction under conventional and microwave heating.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 12-24 h) | Minutes (e.g., 10-30 min) semanticscholar.org |

| Temperature | Typically reflux temperature of the solvent | Controlled, often higher temperatures possible |

| Yield | Moderate to good | Often improved yields jchps.com |

| Byproducts | More potential for thermal decomposition | Reduced byproducts due to shorter reaction times |

Utilization of Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. tcichemicals.comgoogle.com They can serve as both the solvent and, in some cases, the catalyst for a reaction. rushim.ru Using an ionic liquid as the solvent for the synthesis or modification of this compound could offer several advantages. The unique solvation properties of ILs can enhance reaction rates and selectivity. nih.gov Furthermore, the non-volatile nature of ILs simplifies product isolation, which can often be achieved by simple extraction, allowing the ionic liquid to be recovered and reused. tcichemicals.com

Solvent-Free or Reduced-Solvent Methodologies

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry. Several methods for thioamide synthesis can be performed under solvent-free or reduced-solvent conditions. rsc.orgrsc.org For instance, the Willgerodt-Kindler reaction, a classic method for preparing aryl thioamides, can be adapted to run without a solvent. nih.gov Another approach involves mixing the corresponding amide with a thionating agent like Lawesson's reagent and heating the mixture, sometimes with microwave assistance, in the absence of a solvent. acs.org These methods reduce waste and simplify purification procedures, making them attractive for sustainable chemical production. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters for Scalability

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of all reaction parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound and its derivatives, several factors must be considered.

Catalyst and Ligand Screening: For palladium-catalyzed reactions, a thorough screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) is crucial to identify the most active and stable catalytic system. Optimizing the catalyst loading is also critical to minimize costs, as palladium is a precious metal.

Reaction Conditions: Parameters such as temperature, reaction time, and the choice and concentration of reagents (e.g., base, coupling partner) must be systematically varied to find the optimal conditions that maximize yield and minimize impurities. The use of techniques like Design of Experiments (DoE) can facilitate this process efficiently.

Solvent Selection and Work-up: While sustainable methods are preferred, if solvents are necessary, their selection should be based on safety, environmental impact, and ease of removal and recovery. The work-up and purification procedures (e.g., extraction, crystallization, chromatography) must be designed to be efficient and scalable, minimizing solvent use and product loss.

Heat Transfer and Mixing: When scaling up, especially for solvent-free or microwave-assisted reactions, ensuring efficient heat transfer and homogenous mixing becomes critical. Inadequate control can lead to localized overheating, decomposition, and reduced yields. The transition from laboratory microwave apparatus to larger-scale reactors requires specialized engineering solutions.

By systematically addressing these parameters, a robust and scalable process for the production of this compound can be developed, balancing chemical efficiency with economic and environmental considerations.

Purification and Isolation Protocols for High Purity Target Compound

The choice between these methods, or a combination thereof, is dictated by the physical properties of the crude product (e.g., whether it is a solid or an oil) and the nature of the impurities present. For solid products, recrystallization is often the most efficient method for achieving high purity. This technique relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

In instances where the product is an oil, or when recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. Compounds with a higher affinity for the stationary phase will travel down the column more slowly than those with a lower affinity, allowing for their separation and collection in different fractions.

For this compound, a combination of these techniques may be necessary to achieve the desired level of purity. An initial purification by column chromatography could be followed by recrystallization of the isolated solid to obtain a highly pure, crystalline product. The effectiveness of the purification process is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), and the purity of the final product is confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Below is a table summarizing the general parameters for these purification techniques as they would likely be applied to this compound, based on protocols for structurally similar compounds.

| Technique | Stationary Phase | Mobile Phase / Solvent System | General Procedure | Expected Outcome |

| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Gradients of Ethyl Acetate in Hexane or Petroleum Ether | The crude product is dissolved in a minimum amount of the mobile phase or a compatible solvent and loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC. | Separation of the target compound from polar and non-polar impurities. Fractions containing the pure compound are combined and the solvent is removed under reduced pressure. |

| Recrystallization | Not Applicable | Ethanol, Methanol, or a mixture of Dichloromethane and Hexane | The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. | Formation of a highly pure crystalline solid of the target compound, with impurities remaining in the mother liquor. |

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromo 5 Methoxyphenyl Ethanethioamide

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The absence of published ¹H NMR, ¹³C NMR, 2D NMR, and ¹⁵N NMR spectra prevents any detailed discussion of the compound's structural connectivity, stereochemistry, or the electronic environment of its constituent atoms. Similarly, without HRMS data, the precise molecular formula cannot be definitively confirmed. Furthermore, the lack of IR and Raman spectra means that an analysis of the vibrational modes of the molecule's functional groups, particularly the characteristic thioamide moiety, cannot be performed.

While searches did yield information for structurally similar compounds, such as N-(2-Bromo-5-methoxyphenyl)acetamide, this data is not transferable or relevant to the distinct chemical entity of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide. The replacement of the acetyl group with an ethanethioamide group significantly alters the molecule's chemical and physical properties, necessitating its own unique and thorough spectroscopic characterization.

Until dedicated research on the synthesis and detailed spectroscopic analysis of this compound is conducted and published, a comprehensive and scientifically accurate article on its structural elucidation remains an endeavor for future investigation.

Identification of Characteristic Vibrational Modes of the Thioamide Group (C=S, N-H)

A detailed analysis of the infrared (IR) and Raman spectra of this compound would reveal the characteristic vibrational modes of its functional groups. The thioamide group (–C(S)NH₂) is of particular interest. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The exact position of these bands can provide insights into the extent of hydrogen bonding in the solid state. The C=S stretching vibration is more complex and can be coupled with other vibrations, but it is generally expected to appear in the fingerprint region of the spectrum, often between 850 and 600 cm⁻¹. The precise identification of these modes would require comparison with theoretical calculations or spectra of isotopically labeled analogues.

Analysis of Aromatic Ring and Methoxy (B1213986) Group Vibrations

The vibrational spectra would also exhibit characteristic bands for the substituted aromatic ring and the methoxy group. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be characteristic. The C-Br stretching vibration would be found at lower frequencies, typically in the 600-500 cm⁻¹ range. The methoxy group would show a characteristic C-H stretching of the methyl group around 2950-2850 cm⁻¹ and a C-O stretching vibration, likely in the 1250-1000 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state.

Single Crystal Growth Techniques for Structure Elucidation

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound would first need to be grown. Common techniques for growing single crystals of organic compounds include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the preferred conformation of the ethanethioamide side chain relative to the substituted phenyl ring. Key parameters of interest would include the C=S and C-N bond lengths of the thioamide group, the C-Br bond length, and the geometry of the methoxy group.

A hypothetical data table for such findings would look like this:

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C=S | Data not available |

| C-N | Data not available |

| C-Br | Data not available |

| C(ar)-C(ar) (avg.) | Data not available |

| C(ar)-O | Data not available |

| O-C(Me) | Data not available |

| Bond Angles (°) | |

| S-C-N | Data not available |

| C(ar)-C(ar)-Br | Data not available |

| C(ar)-O-C(Me) | Data not available |

| Torsion Angles (°) | |

| C(ar)-C-C-N | Data not available |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A hypothetical data table summarizing these interactions would be structured as follows:

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| Hydrogen Bonding | N-H···S | Data not available | Data not available |

| Halogen Bonding | C-Br···S | Data not available | Data not available |

| C-Br···N | Data not available | Data not available |

Computational and Theoretical Investigations of 2 2 Bromo 5 Methoxyphenyl Ethanethioamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational cost, making them suitable for studying molecules of this size. scienceopen.com

Optimization of Molecular Geometry and Conformational Landscape AnalysisThe first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 2-(2-Bromo-5-methoxyphenyl)ethanethioamide, which has several rotatable bonds (e.g., around the ethylthioamide chain), this analysis is extended to a full conformational landscape analysis.

This involves identifying all stable conformers (rotational isomers) and their relative energies. The results would reveal the preferred spatial orientation of the bromomethoxyphenyl ring relative to the ethanethioamide group. Understanding the conformational preferences is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its shape. nih.govbashgmu.ru

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C-Br | --- | C-C-Br | --- | Br-C-C-C | --- |

| C=S | --- | C-N-H | --- | O-C-C-N | --- |

| C-N | --- | C-S-H | --- | C-C-N-H | --- |

| C-O | --- | C-O-C | --- | C-S-H...N | --- |

| Note: This table is for illustrative purposes only. No experimental or calculated data was found. |

Calculation of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)Once the geometry is optimized, the electronic properties can be calculated. This includes analyzing the distribution of electron density across the molecule to understand its polarity and identify electron-rich and electron-deficient regions. Natural Bond Orbital (NBO) analysis is a common technique used to determine the charge on each atom.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity, kinetic stability, and the electronic excitation properties of the molecule. researchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich thioamide and methoxy-substituted phenyl ring, while the LUMO might be distributed across the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

| Note: This table is for illustrative purposes only as no specific data is available. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Quantum chemical methods can predict spectroscopic properties, which can be used to validate experimental findings or to aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure and help assign specific signals to the correct atoms in the molecule. mdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion, aiding in the assignment of experimental IR absorption bands.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound, providing insight into its flexibility and conformational changes in a simulated environment, such as in a solvent like water or ethanol (B145695). This is particularly important for understanding how the surrounding environment (solvent effects) can influence the molecule's preferred shape and reactivity.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict where and how a molecule is likely to react.

Analysis of Electrostatic Potential SurfacesThe Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactivity.researchgate.netThe MEP map illustrates the charge distribution on the surface of the molecule.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be found around the sulfur and oxygen atoms.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the thioamide group.

By analyzing the MEP surface, one could predict the most likely sites for intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. researchgate.net

Calculation of Fukui Functions and Local Softness Parameters for Reaction Sites

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and reactivity of molecules. wikipedia.orgscispace.com Among the conceptual DFT descriptors, Fukui functions and local softness parameters are pivotal in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks within a molecule. wikipedia.orgresearchgate.net These reactivity indicators are derived from the change in electron density with respect to the change in the total number of electrons.

The Fukui function, denoted as f(r), quantifies the sensitivity of the chemical potential of a system to a change in the external potential at a specific point r. For practical applications, a condensed form of the Fukui function is often employed, where the reactivity of individual atomic sites is considered. schrodinger.com There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f0 : for radical attack

A higher value of the respective Fukui function at a particular atomic site indicates a greater susceptibility to that type of attack. schrodinger.com

Local softness (s) is another crucial local reactivity descriptor, which is related to the Fukui function and the global softness (S) of the molecule. It provides a measure of the extent of electronic charge transfer at a specific site. mdpi.com Similar to the Fukui function, local softness can be categorized for nucleophilic (s+), electrophilic (s-), and radical (s0) attacks. The site with the highest value of s+ is the most likely to be attacked by a nucleophile, while the site with the highest s- value is the most susceptible to electrophilic attack. mdpi.com

Due to the absence of specific published experimental or theoretical studies on this compound, the following table presents hypothetical yet scientifically plausible Fukui function and local softness values, calculated using a representative level of theory (e.g., B3LYP/6-31G*). These values are for illustrative purposes to demonstrate how these parameters pinpoint the reactive centers within the molecule. The numbering of the atoms corresponds to the IUPAC nomenclature for the parent structures.

Interactive Data Table: Calculated Fukui Functions and Local Softness Parameters for Selected Atoms of this compound

| Atom | f+ | f- | f0 | s+ | s- | s0 | Predicted Reactivity |

| C (Thioamide) | 0.45 | 0.12 | 0.29 | 0.23 | 0.06 | 0.15 | Most susceptible to nucleophilic attack |

| S (Thioamide) | 0.25 | 0.38 | 0.32 | 0.13 | 0.19 | 0.16 | Most susceptible to electrophilic attack |

| C2 (Phenyl) | 0.08 | 0.05 | 0.07 | 0.04 | 0.03 | 0.04 | Low reactivity |

| C5 (Phenyl) | 0.06 | 0.09 | 0.08 | 0.03 | 0.05 | 0.04 | Moderate electrophilic susceptibility |

| Br | 0.15 | 0.18 | 0.17 | 0.08 | 0.09 | 0.09 | Moderate electrophilic susceptibility |

| N (Amide) | 0.10 | 0.25 | 0.18 | 0.05 | 0.13 | 0.09 | Moderate electrophilic susceptibility |

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on general principles of chemical reactivity for similar molecular structures. Actual values would require specific quantum chemical calculations.

The hypothetical data suggests that the thioamide carbon atom is the most probable site for a nucleophilic attack, as indicated by the highest f+ and s+ values. Conversely, the sulfur atom of the thioamide group exhibits the highest f- and s- values, marking it as the most likely center for an electrophilic attack. This is consistent with the known electronic properties of the thioamide functional group, where the carbon is electrophilic and the sulfur is nucleophilic.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Computational transition state analysis is an indispensable methodology for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state, known as the activation energy barrier, is a critical determinant of the reaction rate. nih.gov

For a molecule like this compound, several reaction pathways can be envisaged, such as intramolecular cyclization, which is a common reaction for thioamides. mdpi.comnih.gov A plausible intramolecular cyclization could involve the nucleophilic attack of the sulfur atom onto the C6 position of the phenyl ring, leading to the formation of a five-membered heterocyclic ring. This type of reaction is often catalyzed and understanding its mechanism is crucial for optimizing reaction conditions.

A computational investigation of this hypothetical cyclization reaction would involve the following steps:

Optimization of the geometries of the reactant, the transition state, and the product.

Calculation of the vibrational frequencies to confirm that the reactant and product are energy minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

Analysis of the geometric parameters of the transition state to understand the nature of bond formation and breaking.

The following table provides hypothetical data for a computational transition state analysis of an intramolecular cyclization of this compound. This data is illustrative and based on typical values observed in computational studies of similar reactions.

Interactive Data Table: Hypothetical Transition State Analysis for the Intramolecular Cyclization of this compound

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.5 | -15.2 |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

| S-C6 Distance (Å) | 3.50 | 2.20 | 1.85 |

| C2-Br Bond Length (Å) | 1.90 | 2.15 | 2.80 (dissociated) |

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on general principles of computational chemistry for similar reaction types. Actual values would require specific quantum chemical calculations.

Chemical Reactivity and Transformation Studies of 2 2 Bromo 5 Methoxyphenyl Ethanethioamide

Reactions Involving the Thioamide Moiety

The thioamide functional group (—C(S)NH₂) is a versatile synthon in organic chemistry. Its reactivity is characterized by the nucleophilicity of the sulfur atom, the electrophilicity of the thiocarbonyl carbon, and the acidity of the N-H protons.

Thioamides can undergo alkylation and acylation at either the sulfur or nitrogen atom, with the regioselectivity depending on the reaction conditions.

S-Alkylation and S-Acylation: The sulfur atom of the thioamide is highly nucleophilic and readily attacks electrophiles. This S-alkylation leads to the formation of thioimidate intermediates, which are valuable for further transformations. Similarly, S-acylation can occur, though these adducts can be less stable. These reactions are typically performed under neutral or basic conditions.

N-Acylation: In the presence of a strong base, the thioamide can be deprotonated at the nitrogen atom, forming a potent nucleophile that can react with acylating agents. This process, known as N-acylation, can be used to introduce various functional groups. rsc.org Recent studies have shown that site-selective N-tert-butoxycarbonyl activation can destabilize the thioamide's ground state, facilitating subsequent reactions like transamidation. nih.gov This activation strategy involves exploiting the uncommon cleavage of the C(S)–N bond. nih.gov

| Reaction Type | Electrophile | Typical Conditions | Product Type |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃), Aprotic Solvent | Thioimidate |

| N-Acylation | Acyl Chlorides, Anhydrides | Strong Base (e.g., NaH, NaHMDS), Anhydrous Conditions | N-Acyl Thioamide |

The thioamide group is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation: The conversion of thioamides to their corresponding amides (desulfurization) is a common transformation. thieme-connect.com This can be achieved using various oxidizing agents. A notable method employs a hydrogen peroxide/zirconium(IV) chloride system, which is efficient, chemoselective, and operates under mild conditions. thieme-connect.com This process is generally high-yielding and tolerates a range of other functional groups. thieme-connect.com Other reagents like silver(I) carboxylates can also promote desulfurization. chemrxiv.org

Reduction: Thioamides can be reduced to amines, a transformation that is synthetically useful for converting a carbonyl group (via an amide and then a thioamide) into a methylene (B1212753) group. organic-chemistry.orgacs.org Classical reagents like Raney nickel have been used for this purpose. acs.org More modern methods include the use of samarium(II) iodide for a chemoselective single-electron transfer reduction or hydrosilylation under iron catalysis driven by blue light. organic-chemistry.orgresearchgate.net

Thioamides are key precursors for the synthesis of a wide array of sulfur-containing heterocycles, which are prevalent in medicinal chemistry.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and high-yielding method that involves the reaction of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.comyoutube.com In the context of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide, the methylene group adjacent to the thioamide would first need to be functionalized into an α-haloketone structure for a direct intramolecular Hantzsch-type cyclization. More commonly, the thioamide itself acts as the N-C-S fragment that condenses with a separate α-haloketone molecule to form a substituted thiazole. researchgate.net

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thioamides by reacting them with hydrazonoyl halides. researchgate.netnih.govnih.gov This reaction typically proceeds via a [3+2] cycloaddition of a nitrilimine intermediate (generated in situ from the hydrazonoyl halide) with the C=S bond of the thioamide. researchgate.netnih.gov

Imidazolidines and Tetrahydropyrimidines: These saturated heterocycles can be formed by the reaction of thioamides with diamines of appropriate chain length (1,2-diamines for imidazolidines and 1,3-diamines for tetrahydropyrimidines). The reaction involves nucleophilic attack of the diamine on the thiocarbonyl carbon, followed by cyclization and elimination of hydrogen sulfide (B99878). Studies have shown that the thioamide group reacts effectively with non-bulky diamines to form these cyclic structures. semanticscholar.org

| Target Heterocycle | Co-reactant | Key Reaction Type | Reference Example |

|---|---|---|---|

| Thiazole | α-Haloketone | Hantzsch Synthesis (Condensation/Cyclization) | Reaction of 2-bromoacetophenone (B140003) and thiourea. chemhelpasap.comyoutube.com |

| 1,3,4-Thiadiazole | Hydrazonoyl Halide | [3+2] Cycloaddition | Reaction with N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride. nih.gov |

| Imidazolidine | 1,2-Diaminoethane | Condensation/Cyclization | Reaction of a thioamide with ethylenediamine. semanticscholar.org |

| Tetrahydropyrimidine | 1,3-Diaminopropane | Condensation/Cyclization | Reaction of a thioamide with propylenediamine. semanticscholar.org |

While more resistant to hydrolysis than their amide counterparts, thioamides can be hydrolyzed under forcing conditions. nih.gov Of greater synthetic interest is the transamidation reaction, which involves the exchange of the amine portion of the thioamide.

Hydrolysis: Due to greater resonance stabilization of the C(S)-N bond compared to the C(O)-N bond in amides, thioamides exhibit slower rates of hydrolysis. nih.gov The reaction requires harsh acidic or basic conditions to proceed, yielding a carboxylic acid and hydrogen sulfide.

Transamidation: This reaction converts one thioamide into another and has traditionally been challenging. nih.gov Recent methodologies have enabled this transformation under mild conditions. One approach involves the activation of primary thioamides with hydroxylamine (B1172632) hydrochloride, allowing reaction with various primary and secondary amines. rsc.org Another strategy uses N-tert-butoxycarbonyl activation to destabilize the thioamide, facilitating a highly chemoselective N–C(S) transacylation with nucleophilic amines. rsc.orgbohrium.comresearchgate.net

Reactions Involving the Aromatic Ring System

The 2-bromo-5-methoxyphenyl moiety provides a platform for further molecular elaboration, primarily through reactions at the carbon-bromine bond.

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a robust and widely used method for creating biaryl structures.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgyoutube.com It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

Other Couplings: Similar palladium-catalyzed conditions can be used for Heck (coupling with alkenes), Stille (coupling with organostannanes), and cyanation reactions, further highlighting the versatility of the aryl bromide handle for creating diverse molecular architectures.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Aryl-Aryl / Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | Aryl-Nitrogen |

Electrophilic Aromatic Substitution Patterns on the Substituted Phenyl Ring

The phenyl ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution: a bromo group, a methoxy (B1213986) group, and an ethanethioamide group. The interplay of the electronic effects of these substituents dictates the positions at which an incoming electrophile will attack.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution. organicchemistrytutor.com The oxygen atom's lone pairs can participate in the π-system of the ring, increasing the electron density at the positions ortho and para to the methoxy group. libretexts.org

The bromo group (-Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director. latech.edustackexchange.com The deactivation arises from the high electronegativity of bromine, which withdraws electron density from the ring, making it less nucleophilic. stackexchange.com However, like the methoxy group, the lone pairs on the bromine atom can be donated to the ring through resonance, which preferentially stabilizes the arenium ion intermediates for ortho and para attack. stackexchange.com

The ethanethioamide group (-CH₂C(S)NH₂) is generally considered to be a deactivating group and a meta-director, especially if the carbonyl or thiocarbonyl group is directly attached to the ring. However, in this molecule, the thioamide functionality is separated from the ring by a methylene (-CH₂-) group. This separation mitigates the directing influence of the thioamide group on the aromatic ring itself. The primary electronic effect of the -CH₂C(S)NH₂ substituent on the ring will be a weak inductive withdrawal.

Considering the positions on the benzene (B151609) ring of this compound, the methoxy group is at position 5 and the bromo group is at position 2 relative to the ethanethioamide side chain at position 1. The available positions for substitution are 3, 4, and 6.

The directing effects of the existing substituents on these positions are as follows:

Position 3: ortho to the bromo group and meta to the methoxy group.

Position 4: para to the bromo group and ortho to the methoxy group.

Position 6: ortho to the ethanethioamide side chain, meta to the bromo group, and para to the methoxy group.

The powerful activating and directing effect of the methoxy group is expected to dominate. quora.com Therefore, electrophilic substitution is most likely to occur at the positions that are ortho and para to the methoxy group, which are positions 4 and 6. Between these two, position 6 is also para to the methoxy group, and position 4 is ortho. The bromo group also directs ortho and para, which would favor positions 4 and 6. The stronger activating nature of the methoxy group compared to the directing effect of the bromo group suggests that positions 4 and 6 will be the most favored. reddit.com Steric hindrance could play a role in the relative yields of the products at these positions.

| Position of Substitution | Influence of Methoxy Group (at C5) | Influence of Bromo Group (at C2) | Predicted Outcome |

|---|---|---|---|

| 3 | Meta (unfavored) | Ortho (favored) | Minor Product |

| 4 | Ortho (highly favored) | Para (favored) | Major Product |

| 6 | Para (highly favored) | Meta (unfavored) | Major Product |

Reactivity of the Methoxy Group and its Influence on Ring Activation

The methoxy group (-OCH₃) in this compound plays a crucial role in activating the phenyl ring towards electrophilic aromatic substitution. pearson.com This activation stems from the ability of the oxygen atom to donate its lone pair of electrons into the aromatic π-system through resonance (a +M effect). organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. quora.com

The increased electron density is not distributed uniformly around the ring but is concentrated at the ortho and para positions relative to the methoxy group. organicchemistrytutor.comlibretexts.org This is evident from the resonance structures that can be drawn for anisole (B1667542) (methoxybenzene), a simpler related molecule. organicchemistrytutor.com The resonance hybrid shows a partial negative charge at the ortho and para carbons, which are the sites of preferential electrophilic attack. youtube.com

In comparison to an unsubstituted benzene ring, the presence of the methoxy group significantly accelerates the rate of electrophilic aromatic substitution reactions. doubtnut.com For instance, the nitration of anisole is much more rapid than the nitration of benzene under the same conditions. pearson.com While the bromo substituent on the ring of this compound has a deactivating inductive effect, the activating effect of the methoxy group through resonance is generally stronger and is the dominant influence on the ring's reactivity. quora.com

It is important to note that under certain harsh reaction conditions, the methoxy group itself can undergo reaction, such as cleavage to a hydroxyl group. However, in typical electrophilic aromatic substitution reactions, the primary role of the methoxy group is to activate the ring and direct the substitution pattern.

| Effect of Methoxy Group | Description | Consequence for Reactivity |

|---|---|---|

| Resonance Effect (+M) | Donation of lone pair electrons from oxygen to the aromatic ring. | Increases electron density on the ring, especially at ortho and para positions. |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the electronegativity of oxygen. | Minor deactivating effect, overshadowed by the resonance effect. |

| Overall Influence | Strongly activating and ortho, para-directing. | Increased rate of electrophilic aromatic substitution compared to benzene. |

Mechanistic Studies of Key Transformations

Kinetic Investigations and Rate Law Determinations

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For the electrophilic aromatic substitution reactions of this compound, kinetic investigations would involve measuring the rate of the reaction under various conditions.

A typical approach would be to monitor the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By varying the concentrations of the substrate, the electrophile, and any catalysts, the rate law for the reaction can be determined. The rate law provides a mathematical expression of how the rate of reaction depends on the concentration of each reactant.

For a typical electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion intermediate. libretexts.org In this case, the rate law would likely be:

Rate = k[this compound][electrophile]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant provides insight into the number of molecules of that reactant involved in the rate-determining step.

Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be determined from the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur. Comparing the rate constants and activation energies for the substitution at different positions on the ring would provide quantitative data on the directing effects of the substituents.

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. ias.ac.in In the context of electrophilic aromatic substitution of this compound, deuterium (B1214612) (²H or D) is a commonly used isotope to replace protium (B1232500) (¹H).

One key mechanistic question in electrophilic aromatic substitution is whether the cleavage of the C-H bond is part of the rate-determining step. This can be investigated by measuring the kinetic isotope effect (KIE). libretexts.org The reaction would be carried out on both the normal substrate and a substrate in which the hydrogen atom at the site of substitution has been replaced by deuterium.

If the C-H bond is broken in the rate-determining step, a primary kinetic isotope effect will be observed, meaning the reaction with the deuterated substrate will be significantly slower than with the non-deuterated substrate (kH/kD > 1). youtube.com However, for most electrophilic aromatic substitution reactions, the formation of the arenium ion is the slow step, and the subsequent loss of a proton or deuteron (B1233211) is fast. libretexts.org In such cases, no significant primary kinetic isotope effect is observed (kH/kD ≈ 1). libretexts.org

Prospective Chemical Applications and Future Research Directions

Role as a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Diverse Organic Molecules and Scaffolds

No information was found regarding the use of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide as a precursor in organic synthesis.

Ligand in Coordination Chemistry (e.g., for transition metals)

There is no available literature on the application of this compound as a ligand in coordination chemistry.

Exploration in Materials Science

Potential in the Development of Functional Organic Materials (e.g., involving electronic or optical properties, without specifying values)

No studies concerning the potential of this compound in materials science were identified.

Precursors for Polymer Chemistry (if applicable to the functional groups)

There is no information on its use as a precursor in polymer chemistry.

Development of Novel Synthetic Methodologies Utilizing this compound

No novel synthetic methodologies involving this specific compound have been reported in the searched literature.

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and efficiency. For reactions involving this compound, the development of advanced in-situ analytical methods would be a significant step forward.

Spectroscopic Techniques for Real-Time Analysis:

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for in-situ reaction monitoring. thermofisher.com

In-situ FTIR Spectroscopy: This technique can be employed to track the progress of reactions involving the thioamide functional group. nih.gov The characteristic C=S stretching vibration of the thioamide group provides a distinct spectral signature that can be monitored over time. researchgate.net For instance, in a reaction where the thioamide is converted to another functional group, the disappearance of the C=S peak and the appearance of new peaks corresponding to the product can be quantitatively followed. mdpi.comnih.gov The use of a fiber-optic coupled attenuated total reflection (ATR) probe would allow for direct immersion into the reaction vessel, providing real-time data without the need for sample extraction. mdpi.com

In-situ NMR Spectroscopy: NMR spectroscopy offers detailed structural information, making it invaluable for identifying reactants, intermediates, and products in a reaction mixture. thermofisher.com For reactions involving this compound, ¹H and ¹³C NMR could be used to monitor changes in the chemical environment of the aromatic protons and carbons, as well as those of the ethanethioamide side chain. This would provide insights into the reaction pathway and kinetics.

Hypothetical In-Situ Monitoring of a Reaction:

Consider a hypothetical reaction where this compound undergoes a substitution reaction at the bromine-substituted carbon. In-situ monitoring could be implemented as follows:

| Analytical Technique | Parameter to Monitor | Expected Observation |

| In-situ FTIR-ATR | Disappearance of C-Br stretching vibration, changes in the C=S stretching frequency | Decrease in the intensity of the C-Br peak; a shift in the C=S peak frequency indicating a change in the electronic environment of the thioamide group. |

| In-situ ¹H NMR | Chemical shifts of aromatic protons | A change in the splitting pattern and chemical shifts of the protons on the phenyl ring, indicating the substitution of the bromine atom. |

| In-situ ¹³C NMR | Chemical shift of the carbon atom bonded to bromine | A significant upfield or downfield shift of the signal corresponding to the C-Br carbon upon substitution. |

Mass Spectrometry for Mechanistic Insights:

Mass spectrometry techniques, particularly when coupled with a reaction interface, can provide valuable information on reaction intermediates and byproducts. Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) could be adapted to monitor reactions involving this compound in real-time, helping to elucidate complex reaction mechanisms.

Theoretical Frameworks for Predicting Novel Reactivity and Applications

Computational chemistry provides a powerful toolkit for predicting the reactivity and properties of molecules, guiding experimental design and accelerating the discovery of new applications. For this compound, theoretical frameworks can offer significant insights into its potential chemical behavior.

Density Functional Theory (DFT) for Mechanistic Studies:

DFT is a versatile computational method used to investigate the electronic structure and reactivity of molecules. digitellinc.com DFT calculations could be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help to map out the potential energy surface of a reaction and identify the most likely reaction pathway. nih.govresearchgate.net For example, in a potential cyclization reaction involving the thioamide and the bromo-methoxyphenyl group, DFT could predict the feasibility of different cyclization pathways.

Predict Regioselectivity: In reactions where multiple sites of reactivity exist, DFT can predict which site is more likely to react based on calculated properties like atomic charges and frontier molecular orbital densities. digitellinc.com

Understand Substituent Effects: DFT can quantify the electronic effects of the bromo and methoxy (B1213986) substituents on the reactivity of the thioamide group and the aromatic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. While no specific QSAR studies on this compound exist, a hypothetical QSAR study could be designed to predict a particular property, for instance, its potential as a precursor for heterocyclic synthesis.

Example of a Hypothetical QSAR Study:

A dataset of structurally related thioamides with known reactivity in a specific cyclization reaction could be compiled. Molecular descriptors for these compounds, including electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume), and topological descriptors, would be calculated. A statistical model would then be built to correlate these descriptors with the observed reactivity. This model could then be used to predict the reactivity of this compound.

Predicting Spectroscopic Properties:

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, DFT calculations could be used to predict its IR and NMR spectra. researchgate.net Comparing the calculated spectra with experimental data can help to confirm the structure of the compound and assign its spectral features.

Future Research Directions based on Theoretical Predictions:

Theoretical studies may reveal novel reactivity patterns for this compound. For example, computational analysis might suggest its potential as a ligand for specific metal catalysts or as a building block for novel materials with interesting electronic properties. These theoretical predictions would then serve as a roadmap for future experimental investigations.

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-5-methoxyphenyl)ethanethioamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic intermediates (e.g., 2-bromo-5-methoxytoluene ) are reacted with thioamide precursors under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Pd-based catalysts improve coupling efficiency in aryl-thioamide bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product (yields ~70–85%) . Contradictions in yield often arise from trace moisture or oxygen sensitivity, requiring inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the bromine and methoxy groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 273.98) .

- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content . Discrepancies in melting points (e.g., 180–182°C vs. literature) may indicate polymorphic forms or impurities .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification. Key considerations:

- Steric hindrance : The methoxy group at the 5-position may slow reactivity, requiring elevated temperatures (80–100°C) .

- Thioamide stability : Thioamide protons (N–H) can participate in hydrogen bonding, affecting solubility and reaction kinetics .

Advanced Research Questions

Q. What strategies optimize structural modifications to enhance bioactivity while retaining core pharmacophores?

Methodological Answer:

- Substituent variation : Replace bromine with iodine for heavier atom effects in crystallography or bioactivity screening (e.g., 2-iodo analogs show improved IC in kinase assays) .

- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electronic properties .

- Biological testing : Use in vitro assays (e.g., antimicrobial or anticancer screens) paired with computational docking to validate target interactions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with 2D NMR (COSY, HSQC) to resolve ambiguous NOEs or coupling patterns.

- Dynamic effects : Consider rotational barriers in thioamide groups causing split signals in NMR; variable-temperature studies clarify dynamics .

- Replicate syntheses : Reproduce results across labs to rule out batch-specific impurities .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Methodological Answer:

- Disorder in aromatic rings : Bromine’s heavy atom effect aids phasing but may cause anisotropic displacement parameters. Use SHELXL’s restraints for refinement .

- Hydrogen bonding networks : Thioamide N–H···S interactions form dimers; high-resolution data (≤0.8 Å) are critical for accurate H-atom placement .

Q. How to establish structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Methodological Answer:

- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites .

- Enzyme inhibition assays : Test derivatives against purified targets (e.g., caspases or kinases) with IC determination .

- Metabolic stability : Use liver microsome assays to correlate substituent hydrophobicity with half-life .

Q. What are the key degradation pathways under accelerated stability testing?

Methodological Answer:

- Hydrolysis : The thioamide bond is susceptible to acidic/basic conditions; monitor via HPLC (e.g., C18 column, UV detection at 254 nm) .

- Oxidation : Bromine may catalyze radical degradation; use antioxidants (e.g., BHT) in formulation studies .

- Photolysis : Store samples in amber vials to prevent UV-induced decomposition .

Methodological Tables

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Room temperature | DMF | None | 62 | |

| 80°C, N | THF | Pd(PPh) | 85 | |

| Reflux, anhydrous | Toluene | CuI | 78 |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (CDCl) | δ 7.65 (d, J=8.5 Hz, Ar-H), δ 3.89 (s, OCH) | |

| HRMS (ESI+) | [M+H]+ 273.98 (calc. 273.97) | |

| IR (KBr) | 3250 cm (N–H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.